(1R,2R)-2-(Allylamino)cyclohexanol
Overview
Description
(1R,2R)-2-(Allylamino)cyclohexanol is a chiral compound with significant potential in various fields of chemistry and biology. Its unique structure, featuring an allylamino group attached to a cyclohexanol ring, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Allylamino)cyclohexanol typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by the introduction of the allylamino group. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and allylamine as the source of the allylamino group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the stereochemistry of the final product. Catalysts like palladium on carbon or enzymes like alcohol dehydrogenases are commonly used in these processes.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Allylamino)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The allylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce different alcohols or amines.
Scientific Research Applications
(1R,2R)-2-(Allylamino)cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Allylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Aminocyclohexanol: Similar structure but lacks the allyl group.
(1R,2R)-2-(Methylamino)cyclohexanol: Similar structure with a methylamino group instead of an allylamino group.
(1R,2R)-2-(Ethylamino)cyclohexanol: Similar structure with an ethylamino group.
Uniqueness
(1R,2R)-2-(Allylamino)cyclohexanol is unique due to the presence of the allylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
(1R,2R)-2-(prop-2-enylamino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(8)11/h2,8-11H,1,3-7H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIPKNWIQIQHLA-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN[C@@H]1CCCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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